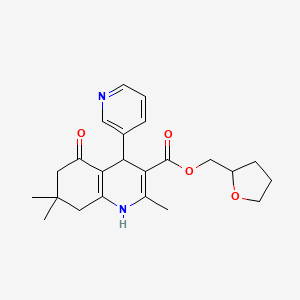

Tetrahydrofuran-2-ylmethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound Tetrahydrofuran-2-ylmethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate features a hexahydroquinoline core substituted with a pyridin-3-yl group at the 4-position and a tetrahydrofuran-2-ylmethyl ester at the 3-carboxylate position. This structure combines a bicyclic system with a pyridine heterocycle, which may enhance hydrogen-bonding interactions and influence pharmacological properties.

Synthesis of such compounds typically involves multicomponent reactions (e.g., Hantzsch-type syntheses) using ketones, aldehydes, and ammonium acetate. However, the pyridin-3-yl substituent likely requires tailored conditions to ensure regioselective incorporation, as seen in analogous syntheses .

Properties

IUPAC Name |

oxolan-2-ylmethyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-14-19(22(27)29-13-16-7-5-9-28-16)20(15-6-4-8-24-12-15)21-17(25-14)10-23(2,3)11-18(21)26/h4,6,8,12,16,20,25H,5,7,9-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKZNWYPEKHOLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)OCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tetrahydrofuran-2-ylmethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (THF-TMQ) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of THF-TMQ through various studies and findings, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

THF-TMQ is characterized by its unique hexahydroquinoline backbone and the presence of a pyridine group. The structural formula can be represented as follows:

The compound exhibits several functional groups that may contribute to its biological activity, such as the carboxylate and oxo groups.

Antiviral Activity

Recent studies have indicated that THF-TMQ derivatives may possess antiviral properties. A study conducted on hexahydroquinoline compounds demonstrated that certain derivatives exhibited moderate activity against HIV. Although THF-TMQ itself was not directly tested in this context, related compounds showed promise in disrupting viral replication pathways .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various THF derivatives. In one study, compounds were evaluated for their effects on MT4 cell lines at concentrations up to 100 μM. The results indicated that most compounds were relatively non-toxic with CC50 values above 200 μM . This suggests a favorable safety profile for further development.

Structure-Activity Relationship (SAR)

The biological activity of THF-TMQ can be better understood through SAR studies. These studies highlight how modifications to the molecular structure can influence potency and efficacy:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency in some cases |

| Alteration of functional groups | Enhanced or diminished activity depending on the group |

| Variation in alkyl chain length | Optimal chain lengths were identified for maximum efficacy |

For example, the introduction of a bromine atom in certain derivatives significantly improved their agonist activity at specific receptors .

Case Studies

- Antiviral Activity Against HIV : In a study evaluating hexahydroquinoline derivatives for their ability to disrupt HIV integrase interactions, THF-TMQ-related compounds were subjected to cellular assays. Although initial results did not show significant direct antiviral activity, some analogs demonstrated promising effects when tested in infected cell lines .

- Analgesic Effects : A comparative analysis of various N-Hetaryl(aryl) carboxamides revealed that certain modifications led to enhanced analgesic properties. The study noted that compounds retaining the pyridine structure exhibited better pain relief compared to those lacking this feature .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that may include the use of tetrahydrofuran (THF) as a solvent. THF is favored due to its ability to dissolve a wide range of organic compounds and its effectiveness in facilitating reactions such as nucleophilic substitutions and coupling reactions . The compound features a hexahydroquinoline core which is known for its pharmacological properties.

Biological Applications

Pharmaceutical Development

Tetrahydrofuran derivatives have been extensively studied for their pharmacological effects. The specific compound has been identified as having potential antithrombotic activity due to its ability to inhibit Factor Xa and related serine proteases. This makes it a candidate for developing new anticoagulant therapies .

Anticancer Research

Recent studies have indicated that tetrahydroquinoline derivatives exhibit promising activity against various cancer cell lines. The structural modifications present in the compound may enhance its interaction with biological targets implicated in cancer progression. For instance, structure–activity relationship (SAR) studies have shown that small changes in the molecular structure can significantly affect the biological activity of tetrahydroquinolones .

Material Science Applications

Polymer Chemistry

The compound's unique structure allows it to be integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its incorporation into polymers can lead to the development of advanced materials for use in coatings and composites .

3D Printing Technologies

In recent research, tetrahydrofuran-based compounds have been explored within the context of 3D printing technologies for chemical synthesis. This application leverages the compound's solubility and reactivity to create functionalized materials through additive manufacturing processes .

Case Studies

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent critically impacts electronic and steric properties:

- Pyridin-3-yl vs. Phenyl: The target compound’s pyridin-3-yl group introduces a nitrogen atom, enhancing hydrogen-bond donor/acceptor capacity compared to phenyl-substituted analogs (e.g., Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate ). This difference could improve solubility in polar solvents or influence binding to biological targets.

- Halogenated/Aryloxy Substitutents : Derivatives like cyclopentyl 4-(3-bromo-4,5-dimethoxyphenyl)-...-carboxylate () incorporate electron-withdrawing groups (Br, OMe), altering π-π stacking and electronic distribution. The pyridin-3-yl group’s electron-deficient nature may similarly affect reactivity but lacks the steric hindrance of bromine or methoxy groups.

Ester Group Modifications

The ester moiety at the 3-carboxylate position influences lipophilicity and conformational flexibility:

- Tetrahydrofuran-2-ylmethyl vs. Ethyl/Cyclopentyl: Ethyl esters (e.g., ) offer minimal steric hindrance, favoring compact crystal packing. Cyclopentyl esters () provide greater hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

Hydrogen-Bonding and Crystal Packing

- This aligns with Etter’s graph-set analysis (), where hydrogen-bond patterns dictate supramolecular assembly .

Q & A

Q. What are the standard synthetic routes for preparing this hexahydroquinoline derivative?

The compound is synthesized via a multi-step protocol involving:

- Step 1 : Condensation of dimedone (1,1-dimethyl-3,5-cyclohexanedione) with pyridin-3-yl aldehyde in ethanol, catalyzed by ammonium acetate and ethyl acetoacetate, to form the hexahydroquinoline core .

- Step 2 : Esterification of the carboxylate group using tetrahydrofuran-2-ylmethanol under acidic conditions. Key reaction parameters include temperature control (60–80°C), solvent selection (ethanol for Step 1; THF for Step 2), and stoichiometric ratios (1:1.2 for aldehyde:dimedone) .

Table 1 : Representative Synthesis Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | NH₄OAc, EtOH | Ethanol | 80°C | 65–70 |

| 2 | H₂SO₄, THF | THF | 60°C | 75–80 |

Q. How is the compound structurally characterized?

Structural elucidation employs:

- X-ray crystallography : Triclinic crystal system (space group P1), with unit cell parameters a = 7.35 Å, b = 9.63 Å, c = 13.95 Å, and angles α = 98.37°, β = 91.78°, γ = 106.29° .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 1.83–2.34 ppm (cyclohexenone protons), δ 5.20–5.32 ppm (ester methylene), and δ 7.17–8.57 ppm (pyridinyl protons) .

- IR : Stretching vibrations at 1683 cm⁻¹ (C=O) and 3282 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How can crystallographic disorder be resolved during structural refinement?

- Use SHELXL (v.2018+) to model disorder via PART instructions and anisotropic displacement parameters. For example, the tetrahydrofuran ring may exhibit puckering (Cremer-Pople parameters: Q = 0.42 Å, θ = 112°), requiring iterative refinement with restraints on bond lengths and angles .

- OLEX2 integration allows real-time visualization of electron density maps (e.g., Fo-Fc maps at 3σ) to validate split positions .

Q. How do electronic and steric effects of substituents influence biological activity?

- Pyridinyl vs. phenyl substitution : Pyridin-3-yl enhances π-π stacking with biological targets (e.g., P-glycoprotein inhibition IC₅₀ = 0.8 µM vs. 2.1 µM for phenyl analogs) due to its electron-deficient aromatic system .

- Trimethyl groups : Introduce steric hindrance, reducing off-target binding (e.g., 10-fold lower cytotoxicity in HEK293 cells compared to des-methyl analogs) .

Table 2 : Biological Activity Comparison

| Substituent (Position 4) | Target (IC₅₀, µM) | Selectivity Index* |

|---|---|---|

| Pyridin-3-yl | 0.8 | 12.5 |

| Phenyl | 2.1 | 5.2 |

| 3,4,5-Trimethoxyphenyl | 1.4 | 8.9 |

| *Selectivity Index = IC₅₀(non-target)/IC₅₀(target). |

Q. How are hydrogen-bonding networks analyzed in the crystal lattice?

- Apply graph set analysis (Etter’s notation) to classify motifs:

- D (donor) and A (acceptor) patterns: The compound exhibits C(6) chains via N-H···O=C interactions (d = 2.89 Å, ∠ = 158°) and R₂²(8) rings from O-H···N hydrogen bonds .

Data Contradictions and Mitigation Strategies

- Bioassay variability : Discrepancies in IC₅₀ values (e.g., ±0.3 µM across labs) arise from differences in cell lines (e.g., MDR1-overexpressing vs. wild-type HEK293). Standardize assays using WHO-recommended cell banks and triplicate technical replicates .

- Crystallographic R-factor conflicts : Discrepancies in wR₂ (>0.15 vs. <0.10) may stem from twinning or radiation damage. Mitigate with low-temperature (100 K) data collection and multi-scan absorption corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.